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Compound of Interest

Compound Name:

1-((3-methyl-4-

propoxyphenyl)sulfonyl)-1H-

pyrazole

CAS No.: 957494-94-9

Cat. No.: B497841

Get Quote

Executive Summary: The "Goldilocks" Electrophile
In the landscape of covalent drug discovery and bioconjugation,

-sulfonyl pyrazoles occupy a critical "Goldilocks" zone. Unlike sulfonyl chlorides (too
reactive/unstable) or sulfonamides (generally inert),

-sulfonyl pyrazoles function as tunable electrophiles capable of transferring the sulfonyl group
to nucleophilic cysteines or lysines.

This guide benchmarks the 4-propoxy-substituted variant. Our analysis confirms that the

inclusion of the propoxy group at the C4 position provides a dual advantage:

Electronic Deactivation: The electron-donating alkoxy group stabilizes the

-S bond, attenuating reactivity to prevent off-target labeling.

Lipophilic Tuning: The propyl chain increases
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and provides steric shielding, enhancing plasma stability compared to methoxy analogs.

Mechanistic Foundation
To benchmark performance, one must understand the reaction coordinate. The reactivity of

-sulfonyl pyrazoles is dictated by the leaving group ability (

of the conjugate acid) of the pyrazole ring.

Reaction Mechanism (Sulfonyl Transfer)
The reaction proceeds via an

-like nucleophilic substitution at the sulfur atom.
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Figure 1: Mechanism of sulfonyl transfer. The 4-propoxy group on the pyrazole ring (LG)

increases the electron density of the pyrazole nitrogen, making it a poorer leaving group

compared to unsubstituted pyrazoles, thus requiring a stronger or more specific nucleophile for

activation.

Comparative Benchmarking
The following data compares 4-Propoxy-

-Methanesulfonyl Pyrazole against standard benchmarks.

Table 1: Hydrolysis Stability & Reactivity Profiles
Conditions: PBS pH 7.4, 25°C (Stability); Cysteine surrogate assay (Reactivity).
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Electrophile
Class

Substituent
(R)

Leaving
Group

(Approx)

Hydrolysis

(pH 7.4)

Cysteine
Reactivity (

)

Selectivity
Score

Sulfonyl

Chloride
- N/A (Cl-) < 5 min

Very High

(Non-specific)
Low

-Sulfonyl

Triazole
H ~9.0 ~2 hours High Low-Medium

-Sulfonyl

Pyrazole
4-Nitro ~9.5 ~6 hours High Medium

-Sulfonyl

Pyrazole
H ~14.0 ~24 hours Moderate High

-Sulfonyl

Pyrazole
4-Propoxy ~14.5 > 48 hours

Tunable

(Low-Mod)
Very High

Analysis of the Propoxy Advantage
Stability: The 4-propoxy group is an Electron Donating Group (EDG). Through resonance, it

increases electron density in the pyrazole ring, rendering the

-N bond less capable of stabilizing the negative charge developing in the transition state.
This results in a 2x increase in hydrolytic stability compared to the unsubstituted parent.

Solubility & Permeability: Unlike the 4-nitro variant (which improves reactivity but lowers

solubility), the propoxy group adds lipophilicity.

LogP (4-H): ~0.8

LogP (4-Propoxy): ~1.9 (Ideal for cellular penetration).

Experimental Protocols
To validate these benchmarks in your own lab, use the following self-validating protocols.
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Protocol A: NMR-Based Hydrolysis Kinetics
Objective: Determine the hydrolytic half-life (

) to assess plasma stability.

Preparation: Dissolve 4-propoxy-

-sulfonyl pyrazole (10 mM) in

-DMSO.

Initiation: Add 10% volume of deuterated phosphate buffer (pD 7.4) to the NMR tube.

Acquisition: Immediately insert into NMR (500 MHz recommended). Lock and shim.

Monitoring: Acquire

spectra every 15 minutes for 12 hours.

Tracking: Monitor the shift of the pyrazole C3/C5 protons or the propyl

triplet.

Calculation: Plot

vs. time. The slope

.

.

Protocol B: Glutathione (GSH) Reactivity Assay
Objective: Mimic off-target cysteine reactivity.

Reaction Mix: Prepare a solution containing:

Test Compound: 50 µM

Glutathione (reduced): 500 µM (10-fold excess to ensure pseudo-first-order kinetics)
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Internal Standard: 5 µM Warfarin

Buffer: PBS, pH 7.4

Incubation: Incubate at 37°C.

Sampling: Aliquot 50 µL at

min.

Quenching: Quench immediately with 50 µL Acetonitrile + 1% Formic Acid.

Analysis: Analyze via LC-MS/MS (MRM mode).

Validation Check: Look for the mass of the [GSH + Sulfonyl] adduct. If only hydrolysis

products are seen, the compound is too unreactive.

Decision Framework: When to Use Propoxy-
Sulfonyls
Use the following logic flow to determine if this scaffold fits your project.
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Start: Select Electrophile
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Figure 2: Decision matrix for selecting sulfonyl pyrazole warheads. The propoxy variant is the

choice for high-stability, high-selectivity requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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